2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol
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Overview
Description
2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol is a useful research compound. Its molecular formula is C12H12FN7O and its molecular weight is 289.274. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Photophysical Properties
- Facile Synthesis and Photophysical Characteristics: Eltyshev et al. (2018) describe a convenient synthesis of dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-5-ones (DTPs), which includes 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol. These compounds exhibit absorption in the ultraviolet region and good emission in the blue region, suggesting potential applications as organic fluorophores in fluorescence imaging and materials science (Eltyshev et al., 2018).
Chemical Properties and Reactions
- Chemical Reactions and Synthesis Variations: Vas’kevich et al. (2006) explore the heterocyclization of related compounds, leading to the formation of triazolopyrimidines. Such studies contribute to understanding the chemical behavior and potential applications of similar compounds like this compound in various chemical contexts (Vas’kevich et al., 2006).
Potential Applications in Materials Science
- Applications in Materials Science: The research by Sutherland et al. (1973) on the condensation reactions of amino-triazoles, which are structurally similar to this compound, highlights the potential applications of these compounds in materials science. The chemical versatility shown in these reactions indicates the possibility of using such compounds in the development of new materials (Sutherland et al., 1973).
Novel Synthesis Techniques
- Innovative Synthesis Methods: Sun et al. (2011) demonstrate a solution-phase parallel synthetic method for 1,2,3-triazolo[4,5-d]pyrimidin-7-ones. This method could be adapted for the synthesis of this compound, showcasing the evolving techniques in the synthesis of complex organic compounds (Sun et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the General Control Nonderepressible 2 (GCN2) protein kinase . GCN2 is a serine/threonine-protein kinase that plays a key role in cellular responses to amino acid starvation through the activation of the EIF2 signaling pathway .
Mode of Action
The compound acts as an inhibitor of GCN2 . It binds to the active site of the GCN2 protein kinase, thereby preventing its interaction with its substrates . This inhibition disrupts the normal function of GCN2, leading to changes in cellular responses to amino acid starvation .
Biochemical Pathways
The inhibition of GCN2 affects the EIF2 signaling pathway . Under normal conditions, GCN2 phosphorylates the alpha subunit of EIF2, leading to a reduction in general protein synthesis, while allowing the translation of specific mRNAs that help the cell respond to stress conditions . By inhibiting GCN2, the compound disrupts this process, potentially affecting the cell’s ability to respond to amino acid starvation .
Result of Action
The inhibition of GCN2 by the compound can lead to changes in cellular responses to amino acid starvation . This may result in altered protein synthesis and potentially affect various cellular functions . .
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines can interact with a variety of enzymes and proteins . The specific nature of these interactions would depend on the exact structure of the compound and the biochemical context in which it is present.
Cellular Effects
The cellular effects of 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol are likely to be diverse, given the wide range of biological activities exhibited by triazolopyrimidines . These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the exact structure of the compound and the type of cells in which it is present.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific nature of these interactions and effects would depend on the exact structure of the compound and the biochemical context in which it is present.
Properties
IUPAC Name |
2-[[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN7O/c13-7-1-3-8(4-2-7)15-10-9-11(19-20-18-9)17-12(16-10)14-5-6-21/h1-4,21H,5-6H2,(H3,14,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFKCWKRANGTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=NNN=C32)NCCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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